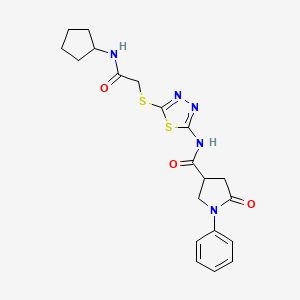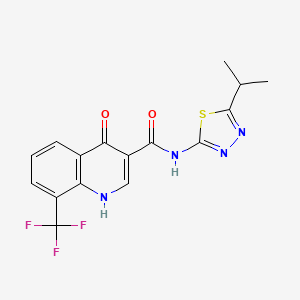
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopentylamino group, a thiadiazol group, and a pyrrolidine carboxamide group. The cyclopentylamino group consists of a cyclopentane ring attached to an amino group . The thiadiazol group is a heterocyclic compound containing sulfur and nitrogen . The pyrrolidine carboxamide group consists of a pyrrolidine ring (a five-membered ring with nitrogen) attached to a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information or an image of the compound, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. These properties include things like boiling point, melting point, solubility, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide represents a class of compounds with potential applications in medicinal chemistry due to its structural complexity and functional diversity. The synthesis of related compounds often involves condensation reactions, cyclization, and interactions with various amino compounds to produce derivatives with potential biological activity. For example, compounds synthesized through similar processes have shown cytotoxic activities against certain cancer cell lines, highlighting their potential as anticancer agents (Shmeiss et al., 2000).
Antimicrobial and Antitumor Activities
Derivatives similar to N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been studied for their antimicrobial properties. Synthesis routes often yield compounds that are evaluated for their inhibitory activities against various bacterial and fungal strains. Some derivatives exhibit promising antimicrobial activities, which may be attributed to the presence of thiazolidine and thiadiazole moieties in their structure. These findings suggest a potential application in developing new antimicrobial agents (Gouda et al., 2010).
Furthermore, the anticancer activities of these compounds are of significant interest. Certain synthesized derivatives have shown activity against breast cancer cell lines, indicating potential utility in cancer therapy research. The structural features of these molecules, such as the thiadiazole ring, are often associated with their biological activities, suggesting that modifications to this core structure could yield compounds with enhanced biological efficacy (Atta & Abdel‐Latif, 2021).
Potential for Drug Development
The chemical diversity and biological activity observed in compounds structurally related to N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide underline their potential as a foundation for drug development. Research into their synthesis, chemical properties, and biological activities provides valuable insights into how these compounds can be optimized for therapeutic applications. With ongoing studies, there's potential for these compounds to contribute to the development of new drugs for treating various diseases, showcasing the importance of chemical synthesis in medicinal chemistry and drug discovery.
- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents (Shmeiss et al., 2000)
- Synthesis and antimicrobial activities of some new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety (Gouda et al., 2010)
- Synthesis and Anticancer Activity of New Thiophene, Thiazolyl-Thiophene, and Thienopyridine Derivatives (Atta & Abdel‐Latif, 2021)
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c26-16(21-14-6-4-5-7-14)12-29-20-24-23-19(30-20)22-18(28)13-10-17(27)25(11-13)15-8-2-1-3-9-15/h1-3,8-9,13-14H,4-7,10-12H2,(H,21,26)(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPADDLIALUOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)
![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)


![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)


![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
